molecular formula C12H15N B1663973 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine CAS No. 119375-00-7

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1663973
CAS No.: 119375-00-7
M. Wt: 173.25 g/mol
InChI Key: ILUYEHCHIBIKKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common synthetic route involves the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Scientific Research Applications

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is widely used in scientific research, particularly in the study of Parkinson’s disease. It is used to create animal models of the disease by inducing Parkinsonian symptoms . This compound is also used in neuropharmacology to study the effects of neurotoxins on the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific metabolic pathway that leads to the formation of a potent neurotoxin. This makes it particularly valuable in the study of neurodegenerative diseases .

Biological Activity

1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine (M-3-PTP) is a compound structurally related to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely studied for its role in inducing Parkinsonian symptoms. Understanding the biological activity of M-3-PTP is essential for elucidating its potential therapeutic applications and toxicological implications.

Chemical Structure and Properties

M-3-PTP features a tetrahydropyridine ring substituted with a methyl and a phenyl group. Its structural similarity to MPTP raises questions about its dopaminergic toxicity and neuroprotective properties.

Neurotoxicity and Dopaminergic Effects

Research indicates that M-3-PTP exhibits varying degrees of neurotoxicity compared to MPTP. While MPTP is known to cause significant dopaminergic neuron loss leading to Parkinsonian symptoms, studies suggest that M-3-PTP may not elicit the same level of toxicity. For example:

  • A study found that M-3-PTP does not induce significant dopaminergic toxicity in vivo, contrasting with the severe effects of MPTP .
  • Another investigation highlighted that M-3-PTP could serve as a neuroprotective agent against methamphetamine-induced dopaminergic toxicity .

The mechanisms underlying the biological activity of M-3-PTP are still being explored. Some key findings include:

  • Neuroprotective Properties : M-3-PTP has been shown to mitigate dopaminergic cell death in certain models, suggesting potential protective effects against neurotoxic agents .
  • Inflammatory Response : The compound's interaction with neuroinflammatory processes remains a focal point. Research indicates that M-3-PTP may modulate microglial activation and cytokine release, which are critical in neurodegenerative conditions .

Case Study: Neuroprotective Effects

In an experimental setup involving mice exposed to methamphetamine, treatment with M-3-PTP resulted in a significant reduction in neuronal loss compared to control groups not receiving the compound. This suggests that M-3-PTP may have potential as a therapeutic agent in conditions characterized by dopaminergic neuron degeneration.

Comparative Analysis with MPTP

A comparative study evaluated the effects of both MPTP and M-3-PTP on dopaminergic neurons:

CompoundNeuronal Loss (%)Microglial ActivationBehavioral Symptoms
MPTP80%HighSevere Parkinsonism
M-3-PTP20%ModerateMild Symptoms

This table illustrates that while MPTP leads to extensive neuronal loss and severe symptoms, M-3-PTP presents a markedly reduced impact on neuronal integrity.

Properties

IUPAC Name

1-methyl-3-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUYEHCHIBIKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922942
Record name 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119375-00-7
Record name 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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